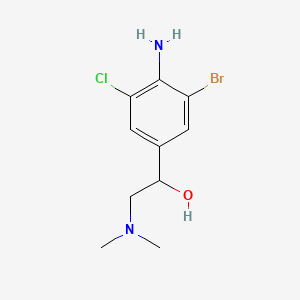
4-Amino-3-bromo-5-chloro-alpha-((dimethylamino)methyl)benzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-bromo-5-chloro-alpha-((dimethylamino)methyl)benzenemethanol is a complex organic compound with a unique structure that includes multiple functional groups such as amino, bromo, chloro, and dimethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-5-chloro-alpha-((dimethylamino)methyl)benzenemethanol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-bromo-5-chloro-alpha-((dimethylamino)methyl)benzenemethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen groups or the reduction of the amino group.
Substitution: The halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .
Aplicaciones Científicas De Investigación
4-Amino-3-bromo-5-chloro-alpha-((dimethylamino)methyl)benzenemethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-bromo-5-chloro-alpha-((dimethylamino)methyl)benzenemethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other halogenated benzene derivatives and amino-substituted benzenes. Examples include:
- 4-Amino-3-bromo-phenol
- 3-Amino-5-bromobenzotrifluoride
Uniqueness
What sets 4-Amino-3-bromo-5-chloro-alpha-((dimethylamino)methyl)benzenemethanol apart is its unique combination of functional groups, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
38338-93-1 |
|---|---|
Fórmula molecular |
C10H14BrClN2O |
Peso molecular |
293.59 g/mol |
Nombre IUPAC |
1-(4-amino-3-bromo-5-chlorophenyl)-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C10H14BrClN2O/c1-14(2)5-9(15)6-3-7(11)10(13)8(12)4-6/h3-4,9,15H,5,13H2,1-2H3 |
Clave InChI |
PMARSIMNMSFWLB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(C1=CC(=C(C(=C1)Br)N)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


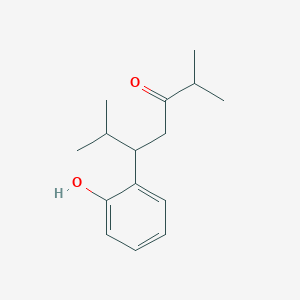

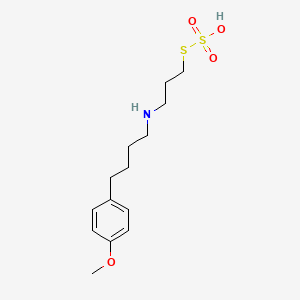
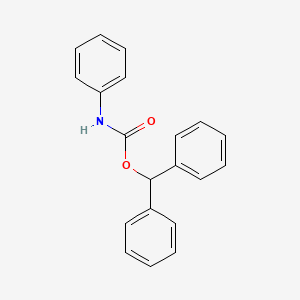


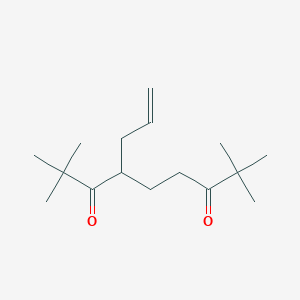

(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
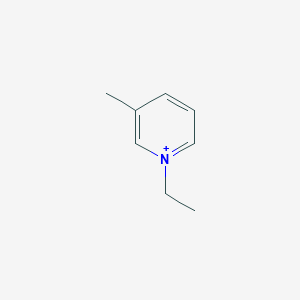
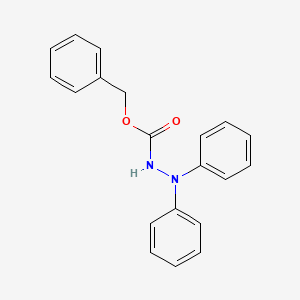
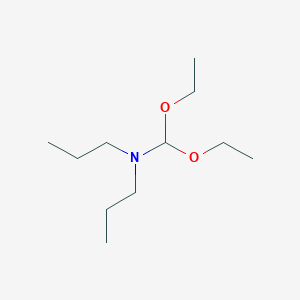

![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
